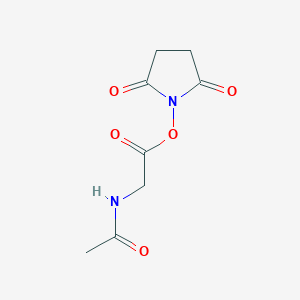

1-Methyl-1H-benzimidazole-5-carboxaldehyde

Overview

Description

“1-Methyl-1H-benzimidazole-5-carboxaldehyde” is an organic compound with the molecular formula C9H8N2O . It is a solid substance and is used for experimental and research purposes . The compound belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of imidazoles, including “1-Methyl-1H-benzimidazole-5-carboxaldehyde”, has been a topic of recent research . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-benzimidazole-5-carboxaldehyde” is represented by the linear formula C9H8N2O . The molecular weight of the compound is 160.17 .

Physical And Chemical Properties Analysis

“1-Methyl-1H-benzimidazole-5-carboxaldehyde” is a solid substance . It has a molecular weight of 160.17 and a molecular formula of C9H8N2O .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-Methyl-1H-benzimidazole-5-carboxaldehyde: is a valuable precursor in the synthesis of various heterocyclic compounds . These heterocycles are integral to functional molecules used in pharmaceuticals, agrochemicals, and dyes. The compound’s ability to undergo condensation reactions makes it a versatile building block for creating benzimidazole derivatives with potential biological activities.

Medicinal Chemistry

In medicinal chemistry, 1-Methyl-1H-benzimidazole-5-carboxaldehyde serves as a scaffold for developing new therapeutic agents . Its benzimidazole core is found in numerous pharmacologically active molecules, which exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties.

Material Science

The compound’s utility extends to material science, where it can be used to synthesize organic compounds that form part of advanced materials. These materials might possess unique properties such as conductivity, fluorescence, or thermal stability, making them suitable for use in electronic devices, sensors, and other high-tech applications.

Environmental Science

1-Methyl-1H-benzimidazole-5-carboxaldehyde: may also find applications in environmental science. Its derivatives could be used to develop sensors for environmental pollutants or to synthesize compounds that help in the degradation of hazardous substances .

Analytical Chemistry

In analytical chemistry, this compound can be employed to create reagents or indicators for chemical analyses . Its structural specificity allows for the development of assays that can detect or quantify other substances with high precision.

Biochemistry Research

Finally, in biochemistry research, 1-Methyl-1H-benzimidazole-5-carboxaldehyde can be used to study enzyme interactions or as a starting material for compounds that interact with biological macromolecules . This can lead to a better understanding of biological processes and the development of new biochemical tools.

Safety and Hazards

Mechanism of Action

Target of Action

1-Methyl-1H-benzimidazole-5-carboxaldehyde is a type of imidazole derivative . Imidazoles are key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .

Result of Action

As an imidazole derivative, it may have a range of effects depending on its specific targets and mode of action .

properties

IUPAC Name |

1-methylbenzimidazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIDCZRIHGNHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591546 | |

| Record name | 1-Methyl-1H-benzimidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-benzimidazole-5-carboxaldehyde | |

CAS RN |

279226-70-9 | |

| Record name | 1-Methyl-1H-benzimidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,3-benzodiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

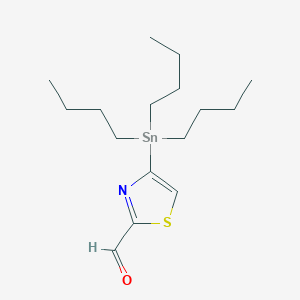

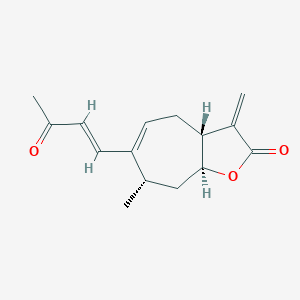

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)

![Pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B112336.png)

![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)